1-Bromopropane
Overview
Description
1-Bromopropane, also known as n-propyl bromide, is an organobromine compound with the chemical formula CH₃CH₂CH₂Br. It is a colorless liquid with a characteristic hydrocarbon odor and is primarily used as a solvent. Its industrial applications have increased significantly in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes under the Montreal Protocol .
Mechanism of Action
Target of Action
1-Bromopropane (1-BP), also known as n-propyl bromide, is an organobromine compound . It primarily targets the nervous system, causing neurotoxic effects . It also affects the reproductive system, causing adverse developmental and reproductive effects .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in the this compound molecule is replaced by an -OH group, resulting in the formation of an alcohol . This reaction is facilitated by the presence of hydroxide ions .
Biochemical Pathways
Exposure to this compound has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and dna damage), oxidative stress, glutathione depletion, and immunomodulation . These alterations are relevant to possible mechanisms of human carcinogenicity .
Pharmacokinetics
This compound is well absorbed following inhalation and oral exposures, whereas lower absorption is expected following dermal exposures . Once absorbed, this compound is metabolized in two different ways . The simple structure of this compound and the ability of our bodies to metabolize it lead to its principal effect on the nervous system following inhalation exposure in both humans and animals .
Result of Action
The primary result of this compound action is neurotoxicity, which can manifest as headaches, decreased sensation in the fingers and toes, and a drunk-like feeling . Other non-cancer and cancer health risks were identified for workers with repeated and chronic exposures, including kidney, liver, reproductive toxicity, and lung cancer .
Biochemical Analysis
Biochemical Properties
The primary metabolic pathways of 1-Bromopropane in rodents involve oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . The available data on human metabolism of this compound, although limited, suggest that some of its metabolic pathways in humans are similar to those observed in rodents .
Cellular Effects
This compound has been found to have several effects on cells. Studies in animals suggest that high this compound exposure may damage the liver or kidney, decrease the ability to resist infection, or impair the ability to get pregnant . In rodents, subchronic this compound exposure resulted in necrosis to the adrenal cortex at a LOAEL of 500 ppm .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism through oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . These metabolic pathways lead to the formation of reactive metabolites that cause molecular alterations typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, inhalation exposure to this compound caused tumors in two rodent species and at several different tissue sites, including one tissue site in rats at which tumors are rare .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In male rats, this compound caused significant dose-related increases in the incidences of several types of benign and/or malignant skin tumors .
Metabolic Pathways
This compound is involved in the metabolic pathways of oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . These pathways lead to the formation of reactive metabolites that cause molecular alterations typically associated with carcinogenesis .
Transport and Distribution
It is known that this compound is well absorbed following ingestion, inhalation, or dermal exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopropane can be synthesized through several methods:
Hydrobromination of Propene: This method involves the free-radical addition of hydrogen bromide to propene in the presence of organic peroxides, yielding this compound as the major product.
This laboratory technique treats propanol with a mixture of hydrobromic and sulfuric acids:Substitutive Bromination of Propanol: CH3CH2CH2OH+HBr→CH3CH2CH2Br+H2O
Alternatively, propanol can be treated with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .Industrial Production Methods: Industrial routes to this compound typically involve free-radical additions to the corresponding alkenes, ensuring the anti-Markovnikov product is obtained .
Chemical Reactions Analysis
1-Bromopropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles to form different products. For example, with sodium ethoxide, it forms ethyl propyl ether.
Elimination Reactions: When treated with a strong base like potassium tert-butoxide, it undergoes dehydrohalogenation to form propene.
Oxidation and Reduction Reactions: While this compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Elimination: Potassium tert-butoxide in tert-butanol.
Major Products:
Nucleophilic Substitution: Ethyl propyl ether.
Elimination: Propene.
Scientific Research Applications
1-Bromopropane has diverse applications in scientific research:
Chemistry: Used as a solvent and alkylating agent in organic synthesis.
Biology: Employed in studies involving the alkylation of biological molecules.
Medicine: Investigated for its potential effects on the nervous system and other biological pathways.
Industry: Utilized in the production of adhesives, dry-cleaning solvents, and as a degreasing agent.
Comparison with Similar Compounds
1-Bromopropane can be compared with other similar compounds such as:
Bromoethane (C₂H₅Br): A smaller bromoalkane used similarly as a solvent and alkylating agent.
2-Bromopropane (C₃H₇Br): An isomer of this compound with different reactivity and applications.
1-Bromobutane (C₄H₉Br): A longer-chain bromoalkane with similar uses but different physical properties.
Uniqueness of this compound: this compound is unique due to its specific balance of reactivity and physical properties, making it particularly useful as a solvent and in various industrial applications .
Properties
IUPAC Name |
1-bromopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br, Array | |
Record name | 1-BROMOPROPANE | |
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Record name | 1-BROMOPROPANE | |
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DSSTOX Substance ID |
DTXSID6021874 | |
Record name | 1-Bromopropane | |
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Molecular Weight |
122.99 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromopropane appears as a colorless liquid. Slightly denser than water and slightly soluble in water. Flash point below 75 °F. When heated to high temperatures may emit toxic fumes. Special Hazards of Combustion Products: Toxic fumes of Hydrogen Bromide (USCG, 1999), Liquid, Colorless liquid; [ACGIH], COLOURLESS LIQUID., A flammable or combustible colorless liquid. | |
Record name | 1-BROMOPROPANE | |
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Record name | Propane, 1-bromo- | |
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Boiling Point |
160 °F at 760 mmHg (USCG, 1999), 71 °C at 760 mm, 71.0 °C, 159.6 °F | |
Record name | 1-BROMOPROPANE | |
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Record name | 1-Bromopropane | |
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Flash Point |
78 °F (USCG, 1999), 22 °C (72 °F) - closed cup, 22 °C c.c., 71.6 °F (closed cup) | |
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Record name | 1-Bromopropane | |
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Solubility |
In water, 2,450 mg/L at 20 °C, Slightly soluble in water, Soluble in acetone, ethanol, ether, benzene chloroform, carbon tetrachloride, Solubility in water, g/l at 20 °C: 2.5 (slightly soluble) | |
Record name | 1-Bromopropane | |
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Density |
1.3537 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.353 at 20 °C/20 °C, Relative density (water = 1): 1.35, 1.3537 | |
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Vapor Density |
4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |
Record name | 1-Bromopropane | |
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Vapor Pressure |
274.01 mmHg (USCG, 1999), 111.0 [mmHg], 110.8 mm Hg at 20 °C, Vapor pressure, kPa at 18 °C: 13.3, 274.01 mmHg | |
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Mechanism of Action |
1-Bromopropane, either directly or via reactive metabolites, causes molecular alterations that typically are associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion. These alterations, observed mainly in vitro and in toxicity studies in rodents, are relevant to possible mechanisms of human carcinogenicity and support the relevance of the cancer studies in experimental animals to human carcinogenicity. | |
Record name | 1-Bromopropane | |
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Impurities |
2-Bromopropane (75-26-3) is present as a contaminant in commercial grade bromopropane at 0.1% to 0.2%. 2-BP is also known as isopropylbromide; 2-propylbromide; and sec-propylbromide. | |
Record name | 1-Bromopropane | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-94-5 | |
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Record name | 1-Bromopropane | |
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Record name | Propane, 1-bromo- | |
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Record name | PROPYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9746DNE68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Bromopropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |
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Record name | 1-BROMOPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-BROMOPROPANE | |
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URL | https://www.osha.gov/chemicaldata/803 | |
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Melting Point |
-166 °F (USCG, 1999), -110 °C, Liquid molar volume = 0.09143 cu m/kmol; IG heat of formation = -8.7864X10+7 J/kmol; Heat fusion at melting point = 6.5270X10+6 J/kmol, -166 °F | |
Record name | 1-BROMOPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2660 | |
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Record name | 1-Bromopropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-BROMOPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-BROMOPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/803 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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